molecular formula C12H17NO2 B062414 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne CAS No. 181478-03-5

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne

Cat. No. B062414
M. Wt: 207.27 g/mol
InChI Key: OETVIAYXAPEIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne, also known as Boc-hepta-1,6-diyne, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. This compound belongs to the class of alkynes and is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group at the amino terminus.

Scientific Research Applications

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to possess anticancer activity by inhibiting the growth of cancer cells. It has also been used as a building block for the synthesis of novel drugs and biologically active molecules. In materials science, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been used as a precursor for the synthesis of functionalized carbon nanotubes and graphene. In nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been used as a linker molecule for the synthesis of dendrimers and other nanoscale structures.

Mechanism Of Action

The mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne is complex and depends on the specific application. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases. In materials science and nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne acts as a precursor for the synthesis of functionalized carbon nanotubes and graphene by undergoing various chemical reactions such as cycloadditions and cross-coupling reactions.

Biochemical And Physiological Effects

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to have various biochemical and physiological effects depending on the specific application. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to induce apoptosis and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects. In materials science and nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to enhance the mechanical and electrical properties of carbon nanotubes and graphene.

Advantages And Limitations For Lab Experiments

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has several advantages for lab experiments such as its ease of synthesis, high stability, and versatility. It can be used as a building block for the synthesis of various biologically active molecules and nanoscale structures. However, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne also has some limitations such as its toxicity and potential side effects. Careful handling and appropriate safety measures should be taken when working with this compound.

Future Directions

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has a wide range of potential applications in various fields of scientific research. Some future directions for research include the synthesis of novel drugs and biologically active molecules, the development of new materials with enhanced properties, and the exploration of new applications in nanotechnology. Further research is also needed to understand the mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne and its potential side effects.

properties

CAS RN

181478-03-5

Product Name

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl N-hepta-1,6-diyn-4-ylcarbamate

InChI

InChI=1S/C12H17NO2/c1-6-8-10(9-7-2)13-11(14)15-12(3,4)5/h1-2,10H,8-9H2,3-5H3,(H,13,14)

InChI Key

OETVIAYXAPEIHH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC#C)CC#C

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC#C

synonyms

Carbamic acid, [1-(2-propynyl)-3-butynyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-propynyl)-4-pentynoic acid 42 (25.0 g, 0.184 mol) in toluene (200 ml) was added triethylamine (19.5 g, 0.193 mol) with cooling. Diphenylphosphoryl azide (50.5 g, 0.184 mol) was added, and the mixture was stirred at room temperature for 15 minutes. The mixture was heated on the steam bath until the reaction became exothermic. When the reaction subsided, the heating was continued for an additional 10 minutes during which time the evolution of gas ceased. Dry t-butanol (150 ml) was added, and the mixture was heated at reflux on the steam bath for 24 hours. The solvent was removed under vacuum, and the residue was diltued with water and extracted twice with diethylether. The combined aqueous extracts were washed with water (2×), 10% sodium carbonate solution, and brine. The solution was dried (MgSO4), and the solvent was removed under vacuum to leave crude 43 as a red-brown solid (35.35 g). A sample (3.2 g) was purified via flash chromatography (230-400 mesh silica gel, 10% ethyl acetate in hexane) to give a colorless solid (2.69 g). Crystallization from hexane gave the title compound (43) as colorless crystals (m.p. 64-67° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

Triethylamine (19.5 g, 0.193 mol) was added to a solution of 2-(propyn-2-yl)-4-pentynoic acid (34, 25.0 g, 0.184 mol; J. Chem. Soc., Perkin Trans. I, 1215-1224 (1986)) in toluene (200 ml) with cooling. Diphenylphosphoryl azide (50.3 g, 0.184 mol) was added, and the mixture was stirred at room temperature for 15 minutes and heated on the steam bath until the evolution of gas ceased. Dry t-butanol (150 ml) was added, and the mixture was heated on the steam bath for 24 hours. The solvent was removed under vacuum, and the mixture was diluted with water and extracted twice with diethylether. The combined extracts were washed twice with 10% sodium carbonate solution and once with brine. The solution was dried (MgSO4), and the solvent was removed under vacuum to leave a solid. Purification by flash chromatography on silica gel eluting with ethyl acetate/hexane gave a white solid which was crystallized from hexane to give 4-(t-butyloxycarbonylamino)heptan-1,6-diyne as colorless crystals (m.p. 64-67° C.).
Quantity
19.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-(propyn-2-yl)-4-pentynoic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

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